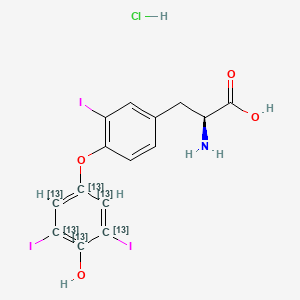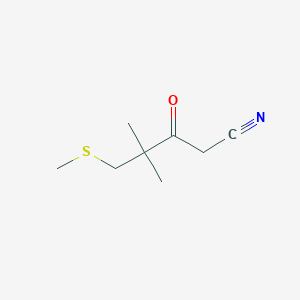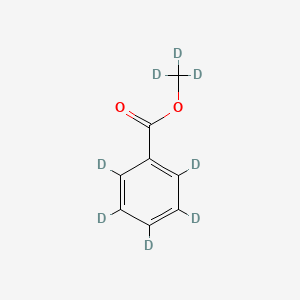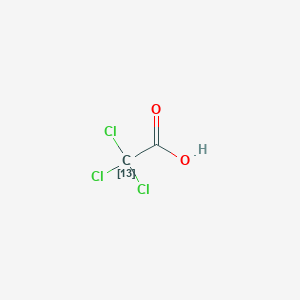
反向三碘甲状腺原氨酸-13C6(盐酸盐)
描述
3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple iodine atoms and a labeled carbon isotope, making it a valuable tool for research in chemistry, biology, and medicine.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a labeled tracer in reaction mechanism studies and isotope dilution analysis.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
Target of Action
The primary target of Reverse T3-13C6 (hydrochloride) is the Thyroid Hormone Receptor . This receptor plays a crucial role in the regulation of metabolism, growth, and development in the body.
Mode of Action
Reverse T3-13C6 (hydrochloride) interacts with its target, the Thyroid Hormone Receptor, by binding to it. This interaction can lead to changes in the receptor’s activity, which can subsequently influence various biological processes .
Biochemical Pathways
Given its target, it is likely involved in pathways related tothyroid hormone signaling . These pathways play a key role in numerous physiological processes, including metabolism, growth, and development.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact its bioavailability.
Result of Action
Its interaction with the thyroid hormone receptor suggests that it may influence processes regulated by this receptor, such as metabolism, growth, and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride involves several steps:
Carbon Isotope Labeling: The incorporation of the carbon-13 isotope is done using labeled precursors during the synthesis of the aromatic ring.
Amino Acid Formation: The amino acid moiety is introduced through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, with careful management of hazardous reagents and by-products.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The iodine atoms can be reduced to iodide ions under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated products.
Substitution: Substituted aromatic compounds with various functional groups.
相似化合物的比较
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxy-3-iodophenyl]propanoic acid: Similar structure but without the carbon-13 labeling.
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxyphenyl]propanoic acid: Lacks the additional iodine atom on the aromatic ring.
Uniqueness:
- The presence of multiple iodine atoms and a carbon-13 isotope label makes 3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride unique. This combination allows for specialized applications in research and medicine that are not possible with other similar compounds.
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8;/h1-3,5-6,12,20H,4,19H2,(H,21,22);1H/t12-;/m0./s1/i5+1,6+1,8+1,10+1,11+1,14+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXNJGXKMWFLL-UKPPHBCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClI3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746332 | |
| Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217676-14-6 | |
| Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217676-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)




![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)

![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)




![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
